Halleridone
Overview
Description
Halleridone is a natural compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . It is an oil-type compound and is sourced from the herbs of Clerodendrum indicum .
Synthesis Analysis
While there are limited resources available on the synthesis of Halleridone, one study mentions the photochemical synthesis of Halleridone . Another study discusses the Nrf2-mediated HO-1 induction and antineuroinflammatory activities of Halleridone .Molecular Structure Analysis
The Halleridone molecule contains a total of 22 bonds . There are 12 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis
Halleridone has been found to promote the upregulation of Nrf2 expression and its translocation to the nucleus, thereby activating antioxidant response element gene transcription . It also removed intramicroglial Ab1-42 and suppressed the production of inflammatory mediators such as interleukin (IL)-1b, IL-6, prostaglandin E2, and nitric oxide (NO) induced by artificially overexpressed Ab1-42 .Physical And Chemical Properties Analysis
Halleridone is an oil-type compound . It has a molecular weight of 154.16 g/mol . More detailed physical and chemical properties may be found in the Certificate of Analysis .Scientific Research Applications
Halleridone's Structural and Chemical Characteristics
Halleridone is a cyclohexenone compound isolated from various plants. Its discovery and structural determination were primarily based on spectroscopic data and chemical behavior. Studies have identified halleridone in plants like Halleria lucida and Mimulus luteus, demonstrating its natural occurrence in different species (Messana et al., 1984); (Piovano et al., 2009).
Therapeutic Potential in Neurodegeneration
Halleridone has shown promise in neuroprotective applications. A study on halleridone isolated from Cornus walteri stems revealed its ability to regulate Nrf2-mediated heme oxygenase (HO)-1 expression and prevent inflammation in the brain. This suggests potential therapeutic benefits for neurodegenerative conditions (Seo et al., 2017).
Synthesis and Derivatives
Research on the synthesis of halleridone and its derivatives, such as hallerone, has been conducted. These studies are crucial for understanding the chemical properties and potential applications of halleridone in various fields (Bretón et al., 1987).
Involvement in Other Biological Studies
Halleridone has been identified in studies investigating the chemical constituents of different plants, indicating its relevance in botanical and phytochemical research. This includes its identification in plants like Eurya japonica and Lippia nodiflora, contributing to the understanding of plant biochemistry (Inada et al., 1989); (Siddiqui et al., 2007).
Future Directions
properties
IUPAC Name |
3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPAWIMHOPPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1(C=CC(=O)C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915459 | |
Record name | 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10915459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94535-01-0 | |
Record name | Halleridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10915459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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